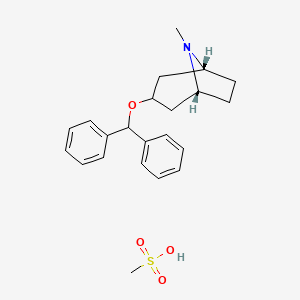
Benztropine mesilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benztropine mesilate, also known as benztropine methanesulfonate, is a tropane-based compound used primarily as an anticholinergic agent. It is commonly employed in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound combines the structural features of a tropane ring and a diphenyl ether, making it a unique dopamine uptake inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benztropine mesilate involves the reaction of tropine with diphenylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanesulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product through crystallization and filtration techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Benztropine mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benztropine oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Benztropine mesilate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of anticholinergic agents and dopamine uptake inhibitors.
Biology: The compound is employed in research on neurotransmitter pathways and receptor interactions.
Medicine: this compound is extensively studied for its therapeutic effects in Parkinson’s disease and drug-induced movement disorders.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
Benztropine mesilate exerts its effects primarily through its anticholinergic and antihistaminic properties. It selectively inhibits dopamine transporters, thereby increasing dopamine levels in the synaptic cleft. Additionally, it blocks the activity of muscarinic acetylcholine receptors, reducing cholinergic activity. This dual mechanism helps alleviate symptoms of Parkinson’s disease and extrapyramidal disorders .
Comparación Con Compuestos Similares
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties, also used for Parkinson’s disease symptoms.
Comparison: Benztropine mesilate is unique due to its combination of a tropane ring and a diphenyl ether, which provides a distinct mechanism of action compared to other anticholinergic agents. While trihexyphenidyl and diphenhydramine also exhibit anticholinergic effects, this compound’s additional dopamine uptake inhibition sets it apart .
Propiedades
Fórmula molecular |
C22H29NO4S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(1R,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 |
Clave InChI |
CPFJLLXFNPCTDW-STYNFMPRSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


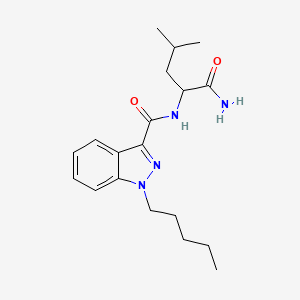
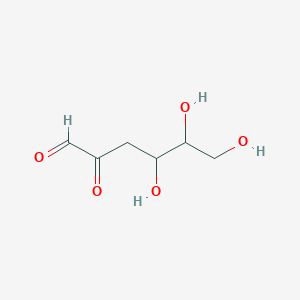
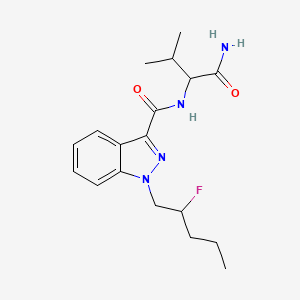

![tetrasodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxylato-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylate](/img/structure/B10765816.png)



![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10765844.png)
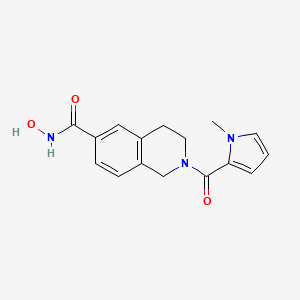
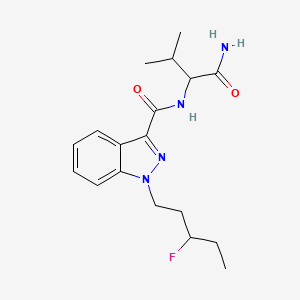

![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

